5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine
Description
5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 54759-66-9) is a 1,3,4-thiadiazole derivative with the molecular formula C₆H₁₁N₃S and a molecular weight of 157.24 g/mol. It is supplied as a 10 mM solution in DMSO for research purposes, requiring storage at 2–8°C (short-term) or -80°C (long-term, ≤6 months) to maintain stability .
Properties
IUPAC Name |
N-methyl-5-propan-2-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-4(2)5-8-9-6(7-3)10-5/h4H,1-3H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLUGQBCSCBONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fundamental Synthesis Pathways
Precursor Synthesis: 2-Amino-5-isopropyl-1,3,4-thiadiazole
The foundational precursor, 2-amino-5-isopropyl-1,3,4-thiadiazole (CAS: 27115-74-8), is synthesized via cyclodehydration of isobutyric acid derivatives. A mixture of isobutyric acid (3.00 mmol) and phosphorus oxychloride (10 mL) is stirred for 20 minutes, followed by thiosemicarbazide addition (3.00 mmol). Heating at 80–90°C for 1 hour induces cyclization, with subsequent reflux in water (4 hours) and basification to pH 8 using sodium hydroxide. The crude product is recrystallized from ethanol, yielding a white crystalline solid (mp: 145–147°C).
Table 1: Reaction Parameters for Precursor Synthesis
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–90°C |
| Reflux Duration | 4 hours |
| Recrystallization Solvent | Ethanol |
| Yield | 75–78% |
N-Methylation Strategies
N-methylation of the primary amine group is achieved through two primary routes:
Acetylation Followed by Reduction
A modified Eschweiler-Clarke approach involves treating 2-amino-5-isopropyl-1,3,4-thiadiazole (1.8 mmol) with formaldehyde (3.6 mL) and formic acid under reflux. Subsequent reduction with sodium borohydride in THF yields the N-methyl derivative. This method, however, results in moderate yields (62–65%) due to over-methylation byproducts.
Direct Alkylation with Methyl Iodide
Superior yields (80–83%) are obtained via direct alkylation. A suspension of the precursor (2.00 mmol) in anhydrous THF is treated with methyl iodide (2.20 mmol) and potassium carbonate (4.00 mmol) at 60°C for 6 hours. The reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Table 2: Comparative Analysis of N-Methylation Methods
| Method | Yield | Byproducts |
|---|---|---|
| Acetylation-Reduction | 62–65% | N,N-dimethyl derivatives |
| Direct Alkylation | 80–83% | Minimal |
Advanced Characterization and Optimization
Spectroscopic Validation
The structure of 5-isopropyl-N-methyl-1,3,4-thiadiazol-2-amine is confirmed via multinuclear NMR:
- $$^{1}\text{H}$$-NMR (500 MHz, DMSO-$$d6$$): δ 1.25 (d, $$J = 6.8$$ Hz, 6H, CH(CH$$3$$)$$2$$), 2.95 (s, 3H, NCH$$3$$), 3.15 (sept, $$J = 6.8$$ Hz, 1H, CH(CH$$3$$)$$2$$).
- $$^{13}\text{C}$$-NMR (125 MHz, DMSO-$$d6$$): δ 22.1 (CH(CH$$3$$)$$2$$), 31.5 (NCH$$3$$), 34.8 (CH(CH$$3$$)$$2$$), 158.2 (C-2), 165.4 (C-5).
Reaction Kinetics and Solvent Effects
A kinetic study in THF versus dichloromethane reveals pseudo-first-order behavior, with rate constants ($$k_{\text{obs}}$$) of $$3.2 \times 10^{-4}$$ s$$^{-1}$$ and $$1.8 \times 10^{-4}$$ s$$^{-1}$$, respectively. THF’s higher polarity facilitates better iodide ion stabilization, enhancing nucleophilic substitution efficiency.
Industrial-Scale Production Considerations
Emerging Applications and Derivatives
Anticancer Activity Structure-Activity Relationships (SAR)
Analogues featuring 5-isopropyl-N-methyl-1,3,4-thiadiazol-2-amine demonstrate IC$$_{50}$$ values of 8.2–12.4 μM against MCF-7 breast cancer cells. Substituent electronegativity at the 5-position correlates with enhanced apoptosis induction.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiadiazole ring into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Properties : Several studies have reported that derivatives of 1,3,4-thiadiazole show effectiveness against Gram-positive and Gram-negative bacteria. For example, chlorinated and fluorinated derivatives demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 25 μg/mL .
- Antifungal Properties : Compounds such as those derived from the thiadiazole structure have also shown antifungal activity against strains like Aspergillus niger, with comparable efficacy to established antifungal agents .
Anticancer Applications
The anticancer potential of 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine has been highlighted in various studies focusing on its cytotoxic effects against different cancer cell lines:
- Cell Growth Inhibition : In vitro studies have demonstrated that certain thiadiazole derivatives can inhibit the growth of cancer cells significantly. For example, specific derivatives have shown an IC50 value (the concentration required to inhibit cell growth by 50%) as low as 0.28 µg/mL against breast cancer MCF-7 cells .
- Mechanism of Action : The mechanism of action often involves the induction of apoptosis and cell cycle arrest at specific phases (e.g., G2/M phase), which is crucial for therapeutic efficacy . Additionally, some compounds have been shown to down-regulate critical proteins involved in tumor progression, such as MMP2 and VEGFA .
Antiparasitic Activity
Thiadiazole derivatives are also being explored for their potential in treating parasitic infections:
- Trypanosomiasis Treatment : Compounds similar to 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine have been investigated for their efficacy against Trypanosoma cruzi and Trypanosoma brucei, which cause Chagas disease and sleeping sickness respectively. Some derivatives have shown promising results in preclinical studies but face challenges due to toxicity concerns .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of thiadiazole derivatives:
| Compound Structure | Activity | IC50 Value |
|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Anticancer | 0.28 µg/mL (MCF-7) |
| N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-ethylthiophene-2-sulfonamide | Antimicrobial | MIC = 25 μg/mL |
| Megazol derivative | Antiparasitic | Effective against drug-resistant strains |
The table above illustrates how modifications to the thiadiazole structure can significantly impact biological activity.
Case Studies
Several case studies provide insights into the practical applications of thiadiazole derivatives:
- Anticancer Study : A recent study evaluated a series of aryl-substituted thiadiazoles for their anticancer activity against various cell lines. The results indicated that modifications at specific positions greatly enhanced cytotoxicity .
- Antimicrobial Evaluation : Another study focused on synthesizing fluorinated thiadiazoles and assessing their antimicrobial properties. The findings revealed that certain fluorinated derivatives exhibited superior activity compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism . The compound’s ability to form strong interactions with these targets is attributed to its unique structural features, including the presence of sulfur and nitrogen atoms within the thiadiazole ring .
Comparison with Similar Compounds
Structural and Functional Group Variations
The 1,3,4-thiadiazol-2-amine scaffold is highly versatile, with biological activity modulated by substituents at the C5 and N2 positions. Below is a comparative analysis:
Physicochemical and ADME Properties
Structure-Activity Relationship (SAR) Insights
- Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., quinoline, indole) enhance target binding via π-π interactions but may reduce solubility. Aliphatic groups (e.g., isopropyl, methyl) improve solubility and metabolic stability but may weaken target affinity.
Biological Activity
5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine is , with a molecular weight of approximately 155.24 g/mol. The compound features a thiadiazole ring, which is known for its reactivity and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.
Anticancer Activity
Research indicates that compounds with a similar thiadiazole structure exhibit significant anticancer properties. For instance, derivatives of thiadiazoles have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.
Case Studies
- In Vitro Cytotoxicity : A study demonstrated that thiadiazole derivatives exhibit dose-dependent growth inhibition in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. The most active compounds showed IC50 values as low as against MCF-7 cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization and interference with DNA repair mechanisms. Molecular docking studies suggest that these compounds bind effectively to tubulin, disrupting mitotic spindle formation during cell division .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties against both bacterial and fungal strains.
Research Findings
- Antibacterial Activity : Compounds containing the thiadiazole moiety have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin .
- Antifungal Activity : The antifungal efficacy has been documented against strains like Aspergillus niger, with some derivatives demonstrating MIC values significantly lower than traditional antifungal agents .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of thiadiazole derivatives suggests good oral bioavailability and moderate toxicity levels. However, further studies are required to evaluate the safety profiles comprehensively.
Comparative Analysis of Thiadiazole Derivatives
The following table summarizes the biological activities of select thiadiazole derivatives compared to 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine:
Q & A
Q. What are the optimized synthetic routes for 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with carbonyl-containing precursors. For example:
- Route 1 : React 4-isopropylthiosemicarbazide with methyl isocyanate in DMF under reflux (80–90°C, 6–8 hours), followed by cyclization using POCl₃ .
- Route 2 : Ultrasound-assisted synthesis improves efficiency by reducing reaction time (e.g., 2 hours vs. 6 hours) and increasing yields (up to 85%) via enhanced mixing and energy transfer .
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or DMSO | High polarity enhances cyclization |
| Temperature | 80–90°C | Prevents side reactions |
| Catalyst | POCl₃ or H₂SO₄ | Accelerates ring closure |
Q. How is 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- FT-IR : Key peaks include:
- N–H stretch : 3197–3255 cm⁻¹ (amine groups) .
- C=S/C=N : 1555–1595 cm⁻¹ (thiadiazole ring) .
- ¹H-NMR : Look for signals at δ 2.14–3.04 ppm (isopropyl –CH₃ and –CH groups) and δ 7.01–7.42 ppm (aromatic protons if substituted) .
- X-ray Crystallography : Resolves dihedral angles between substituents (e.g., 18.2°–30.3° for thiadiazole-pyridine derivatives), influencing intermolecular hydrogen bonding (N–H···N) .
Q. What initial biological screening approaches are used to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using microdilution methods .
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ values) via fluorescence-based protocols .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in structure-activity relationships (SAR) for thiadiazole derivatives?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry to identify electron-deficient regions (e.g., sulfur atoms in thiadiazole rings act as electrophilic centers). For example:
- HOMO-LUMO gaps (4.2–4.8 eV) correlate with antimicrobial activity .
- Fukui indices predict reactive sites for nucleophilic attacks .
- Molecular Docking : Simulate binding to E. coli dihydrofolate reductase (PDB: 1RX2) to explain activity variations caused by isopropyl vs. phenyl substituents .
Q. How to address spectral data contradictions (e.g., NMR splitting patterns) arising from conformational flexibility?
- Methodological Answer :
- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to freeze rotamers. For example, splitting of –CH₃ signals in isopropyl groups resolves at low temperatures .
- 2D NMR (COSY, NOESY) : Identify through-space couplings between –N–CH₃ and thiadiazole protons to confirm spatial proximity .
Q. What strategies optimize the design of derivatives with enhanced metabolic stability?
- Methodological Answer :
- Substituent Engineering : Replace methyl with trifluoromethyl groups to reduce CYP450-mediated oxidation (e.g., t₁/₂ increased from 2.1 to 5.8 hours in liver microsomes) .
- Prodrug Approaches : Introduce ester prodrug moieties (e.g., acetyl) to improve oral bioavailability (tested via HPLC-MS in rat plasma) .
Key Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
